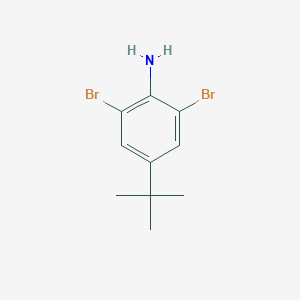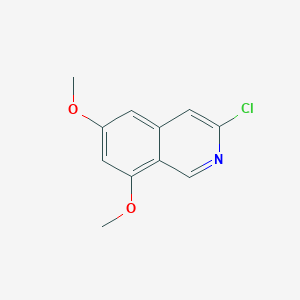
3-Chloro-6,8-dimethoxyisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6,8-dimethoxyisoquinoline, also known as CDI, is a chemical compound that belongs to the isoquinoline family. It has been widely studied for its potential use in scientific research applications due to its unique properties. In
Mécanisme D'action
3-Chloro-6,8-dimethoxyisoquinoline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 3-Chloro-6,8-dimethoxyisoquinoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism of action of 3-Chloro-6,8-dimethoxyisoquinoline is still being studied, but it is believed to involve the inhibition of various signaling pathways.
Biochemical and Physiological Effects
3-Chloro-6,8-dimethoxyisoquinoline has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 3-Chloro-6,8-dimethoxyisoquinoline has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-Chloro-6,8-dimethoxyisoquinoline has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in vitro. 3-Chloro-6,8-dimethoxyisoquinoline also has the potential to be used as a fluorescent probe for the detection of metal ions in biological systems. However, 3-Chloro-6,8-dimethoxyisoquinoline has some limitations for use in lab experiments. It is not water-soluble, which can limit its use in certain experiments. 3-Chloro-6,8-dimethoxyisoquinoline also has limited stability in solution, which can affect its effectiveness in certain assays.
Orientations Futures
There are several future directions for research on 3-Chloro-6,8-dimethoxyisoquinoline. One area of research is the development of more efficient and effective synthesis methods for 3-Chloro-6,8-dimethoxyisoquinoline. Another area of research is the study of 3-Chloro-6,8-dimethoxyisoquinoline's potential use in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of 3-Chloro-6,8-dimethoxyisoquinoline and its potential as a fluorescent probe for the detection of metal ions in biological systems.
Méthodes De Synthèse
3-Chloro-6,8-dimethoxyisoquinoline can be synthesized through a multi-step process. The first step involves the reaction of 2,3,4-trimethoxybenzaldehyde with malonic acid in the presence of a catalyst to form 2,3,4-trimethoxyphenylacetic acid. The second step involves the conversion of 2,3,4-trimethoxyphenylacetic acid to 2,3,4-trimethoxyphenylacetonitrile through a reaction with thionyl chloride. The third step involves the reaction of 2,3,4-trimethoxyphenylacetonitrile with 2-chloroacetamide in the presence of a base to form 3-Chloro-6,8-dimethoxyisoquinoline.
Applications De Recherche Scientifique
3-Chloro-6,8-dimethoxyisoquinoline has been studied for its potential use in scientific research applications, particularly in the field of medicinal chemistry. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. 3-Chloro-6,8-dimethoxyisoquinoline has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
Numéro CAS |
13388-76-6 |
|---|---|
Nom du produit |
3-Chloro-6,8-dimethoxyisoquinoline |
Formule moléculaire |
C11H10ClNO2 |
Poids moléculaire |
223.65 g/mol |
Nom IUPAC |
3-chloro-6,8-dimethoxyisoquinoline |
InChI |
InChI=1S/C11H10ClNO2/c1-14-8-3-7-4-11(12)13-6-9(7)10(5-8)15-2/h3-6H,1-2H3 |
Clé InChI |
BIULUAPDABAFAS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C2C=NC(=CC2=C1)Cl)OC |
SMILES canonique |
COC1=CC(=C2C=NC(=CC2=C1)Cl)OC |
Autres numéros CAS |
13388-76-6 |
Synonymes |
3-CHLORO-6,8-DIMETHOXYISOQUINOLINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



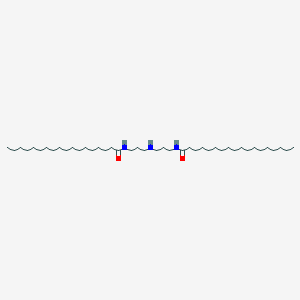



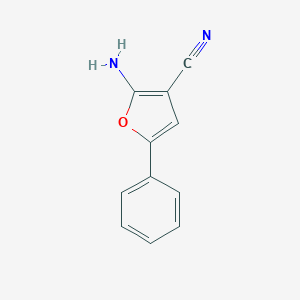

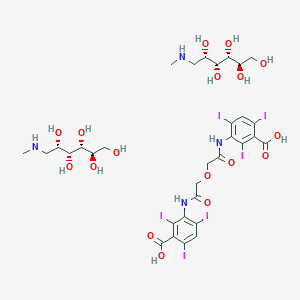
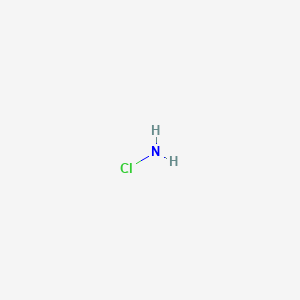


]-](/img/structure/B81546.png)

